Cas no 41602-50-0 (N-(Chloroacetyl)glycine Ethyl Ester)

N-(Chloroacetyl)glycine ethyl ester is a versatile synthetic intermediate widely used in organic and peptide chemistry. Its chloroacetyl group enables efficient N-alkylation reactions, while the ethyl ester moiety enhances solubility and reactivity in various solvents. This compound is particularly valuable in the synthesis of modified amino acids, peptidomimetics, and heterocyclic compounds. Its stability under mild conditions and compatibility with a range of protecting groups make it a practical choice for stepwise peptide elongation. The presence of both electrophilic (chloroacetyl) and nucleophilic (glycine ester) functionalities allows for selective derivatization, facilitating the construction of complex molecular architectures in medicinal and materials chemistry research.
N-(Chloroacetyl)glycine Ethyl Ester structure
41602-50-0 structure
Product name:N-(Chloroacetyl)glycine Ethyl Ester
CAS No:41602-50-0
MF:C6H10ClNO3
MW:179.601500988007
MDL:MFCD00216646
CID:331843
PubChem ID:24867520

N-(Chloroacetyl)glycine Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-(2-chloroacetyl)-, ethyl ester
    • ethyl 2-(2-chloroacetamido)acetate
    • ETHYL 2-[(2-CHLOROACETYL)AMINO]ACETATE
    • chloroacetyl glycine ethyl ester
    • Ethyl [(chloroacetyl)amino]acetate
    • ethyl 2-(2-chloroacetylamino)acetate
    • ethyl N-(2-chloroacetyl)-glycinate
    • N-(Chloroacetyl)glycine ethyl ester
    • N-(ethoxycarbonylmethyl)-2-chloroacetamide
    • Glycine, N-(chloroacetyl)-, ethyl ester
    • SCHEMBL3904057
    • Glycine, N-(2-chloroacetyl)-, ethyl ester
    • CS-0181087
    • AKOS000268648
    • 2,4-diphenylcyclobutane-1,3-dicarboxylicacid
    • N-(Chloroacetyl)glycine ethyl ester, 98%
    • 41602-50-0
    • N-(chloroacetyl)glycine ethylester
    • chloroacetylglycine ethyl ester
    • EN300-47934
    • ethyl2-(2-chloroacetamido)acetate
    • 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
    • MFCD00216646
    • DTXSID30961837
    • SY312072
    • GSHWWBSVIZYONT-UHFFFAOYSA-N
    • HY-W122999
    • DA-53028
    • ethyl N-(chloroacetyl)glycinate
    • STL283921
    • G78093
    • N-(Chloroacetyl)glycine Ethyl Ester
    • MDL: MFCD00216646
    • Inchi: InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
    • InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
    • SMILES: CCOC(CNC(CCl)=O)=O

Computed Properties

  • Exact Mass: 179.03500
  • Monoisotopic Mass: 179.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 0.5
  • Surface Charge: 0

Experimental Properties

  • Density: 1.21
  • Melting Point: 62-65 °C (lit.)
  • Boiling Point: 296.4°Cat760mmHg
  • Flash Point: 133.1°C
  • Refractive Index: 1.452
  • PSA: 55.40000
  • LogP: 0.29540

N-(Chloroacetyl)glycine Ethyl Ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

N-(Chloroacetyl)glycine Ethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C376553-50mg
N-(Chloroacetyl)glycine Ethyl Ester
41602-50-0
50mg
$ 50.00 2022-04-01
TRC
C376553-500mg
N-(Chloroacetyl)glycine Ethyl Ester
41602-50-0
500mg
$ 80.00 2022-04-01
Apollo Scientific
OR28155-5g
N-(Chloroacetyl)glycine ethyl ester
41602-50-0
5g
£70.00 2025-02-19
Enamine
EN300-47934-2.5g
ethyl 2-(2-chloroacetamido)acetate
41602-50-0 95%
2.5g
$85.0 2023-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I170250-5g
N-(Chloroacetyl)glycine Ethyl Ester
41602-50-0 98%
5g
¥363.90 2023-09-02
A2B Chem LLC
AB76565-5g
Ethyl 2-[(2-chloroacetyl)amino]acetate
41602-50-0 98
5g
$77.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-235951-5g
N-(Chloroacetyl)glycine ethyl ester,
41602-50-0
5g
¥1038.00 2023-09-05
Aaron
AR003T35-25g
N-(Chloroacetyl)glycine ethyl ester
41602-50-0 99%
25g
$185.00 2025-02-12
Enamine
EN300-47934-10.0g
ethyl 2-(2-chloroacetamido)acetate
41602-50-0 95%
10g
$281.0 2023-05-30
Enamine
EN300-47934-0.5g
ethyl 2-(2-chloroacetamido)acetate
41602-50-0 95%
0.5g
$36.0 2023-05-30

N-(Chloroacetyl)glycine Ethyl Ester Related Literature

  • 1. Model studies toward trivalent cation binding by appropriately functionalized calix[4]arenes
    Marcel H. B. Grote Gansey,Willem Verboom,Frank C. J. M. van Veggel,Victor Vetrogon,Fran?oise Arnaud-Neu,Marie-José Schwing-Weill,David N. Reinhoudt J. Chem. Soc. Perkin Trans. 2 1998 2351

Additional information on N-(Chloroacetyl)glycine Ethyl Ester

Professional Introduction to N-(Chloroacetyl)glycine Ethyl Ester (CAS No. 41602-50-0)

N-(Chloroacetyl)glycine ethyl ester is a specialized organic compound with the chemical formula C4H7ClNO3. This compound, identified by its CAS number 41602-50-0, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile applications. As a derivative of amino acids, it serves as a crucial intermediate in the synthesis of various bioactive molecules, including protease inhibitors and peptidomimetics.

The structural uniqueness of N-(Chloroacetyl)glycine ethyl ester lies in its reactive chloroacetyl group, which facilitates nucleophilic substitution reactions, making it an invaluable reagent in medicinal chemistry. Its ability to modify the properties of peptides and proteins has led to its extensive use in drug development, particularly in the design of targeted therapies for neurological and inflammatory disorders. Recent studies have highlighted its role in the synthesis of novel antibiotics and antiviral agents, underscoring its importance in addressing emerging infectious diseases.

In the realm of academic research, N-(Chloroacetyl)glycine ethyl ester has been employed to explore the mechanisms of protein degradation and enzyme inhibition. For instance, researchers have utilized this compound to develop proteasome inhibitors, which are critical in treating conditions such as cancer and autoimmune diseases. The compound's ability to selectively interact with specific enzymatic targets has opened new avenues for therapeutic intervention. Moreover, its derivatives have been investigated for their potential in modulating signaling pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

The pharmaceutical industry has also leveraged N-(Chloroacetyl)glycine ethyl ester in the development of peptide-based drugs. Its incorporation into peptide chains allows for enhanced stability and bioavailability, which are essential factors for effective drug delivery. For example, studies have demonstrated its utility in creating peptidomimetics that mimic the activity of natural peptides while exhibiting improved pharmacokinetic profiles. This has significant implications for the treatment of metabolic disorders and chronic inflammatory conditions.

Beyond its pharmaceutical applications, N-(Chloroacetyl)glycine ethyl ester has found utility in biochemical research as a tool for studying protein modifications. Post-translational modifications (PTMs), such as acetylation and ubiquitination, play a pivotal role in regulating cellular processes. The reactivity of the chloroacetyl group allows researchers to probe these modifications by introducing labeled derivatives into protein samples. Such investigations have provided insights into the dynamics of protein function and dysfunction, contributing to a deeper understanding of biological systems.

The synthesis of N-(Chloroacetyl)glycine ethyl ester involves well-established organic chemistry protocols, ensuring high yield and purity suitable for research and industrial applications. Advanced synthetic techniques, including automated solid-phase peptide synthesis (SPPS), have further streamlined its production. These methods enable the efficient creation of complex derivatives tailored for specific research objectives. The compound's stability under various storage conditions also enhances its practicality for long-term studies.

In conclusion, N-(Chloroacetyl)glycine ethyl ester(CAS No. 41602-50-0) is a multifunctional compound with broad applications in pharmaceuticals, biochemical research, and drug development. Its unique reactivity and structural properties make it an indispensable tool for scientists exploring novel therapeutic strategies. As research continues to uncover new biological targets and mechanisms, the significance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:41602-50-0)N-(Chloroacetyl)glycine Ethyl Ester
A1159467
Purity:99%
Quantity:25g
Price ($):178.0